

An In-depth Technical Guide to the Physical Properties of 2-Methylvaleric Acid

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Compound of Interest

Compound Name: 2-Methylvaleric acid

Cat. No.: B3432437

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This technical guide provides a comprehensive overview of the key physical properties of **2-Methylvaleric acid**, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Physical Properties

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid.^[1] It exists as a colorless to pale yellow liquid at room temperature and possesses a pungent, acrid odor.^{[2][3]}

Quantitative Data Summary

The physical properties of **2-Methylvaleric acid** are summarized in the table below. The data presented is a consensus from multiple reputable sources.

Physical Property	Value	References
Boiling Point	196-197 °C (at 760 mmHg)	[2][3][4][5]
196-198 °C	[6]	
Melting Point	-85 °C	[2][4][5][6]
Density	0.931 g/mL at 25 °C	[4]
Refractive Index	1.414 (n ₂₀ /D)	[2][4]
1.413-1.415 (n ₂₀ /D)	[6]	
1.41100 to 1.41600 @ 20.00 °C	[7]	
Water Solubility	13 g/L	[3][4][5]
15 g/L at 20 °C	[7]	
pKa	4.782 at 25 °C	[2][4]

Experimental Protocols

While specific experimental records for the determination of **2-Methylvaleric acid**'s boiling and melting points are not publicly detailed, the following are generalized, standard laboratory protocols for determining these properties for a liquid organic compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology:

A common method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.

- **Sample Preparation:** A small amount of **2-Methylvaleric acid** (a few milliliters) is placed into a small test tube.
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (commonly an oil bath) which allows for uniform heat distribution.^[8] A Thiele tube can also be used for this purpose to ensure even heating.^[9]
- **Heating:** The heating bath is gently and slowly heated. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end of the capillary.
- **Observation:** Heating continues until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed, and the bath is allowed to cool slowly.
- **Boiling Point Determination:** The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.^[10]
- **Replication:** For accuracy, the determination should be repeated at least twice, and the average value taken. It is crucial to use a fresh sample for each determination.

3.2. Determination of Melting Point (Freezing Point)

For a substance that is liquid at room temperature, the "melting point" is more accurately referred to as the freezing point. It is the temperature at which the liquid transitions into a solid at atmospheric pressure.

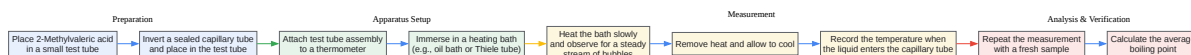
Methodology:

- **Sample Preparation:** A sample of **2-Methylvaleric acid** is placed in a small, thin-walled test tube.

- **Cooling Bath:** The test tube is immersed in a cooling bath. The choice of the cooling medium depends on the expected freezing point (e.g., an ice-salt mixture or a dry ice-acetone bath).
- **Temperature Monitoring:** A thermometer is placed in the sample, ensuring the bulb is fully submerged. The sample is stirred gently and continuously with the thermometer or a separate stirrer to ensure uniform cooling and prevent supercooling.
- **Observation:** The temperature is recorded at regular intervals as the sample cools.
- **Freezing Point Determination:** The freezing point is the temperature at which solid crystals first begin to form and the temperature remains constant until the entire sample has solidified. A plateau on the cooling curve (a graph of temperature versus time) indicates the freezing point.
- **Purity Check:** A sharp, well-defined freezing point is indicative of a pure compound. Impurities will typically cause the freezing to occur over a range of temperatures and at a lower temperature than the pure substance.^{[9][10]}

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the boiling point of a liquid organic compound using the micro boiling point method.



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Boiling Point Determination Workflow

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